molecular formula C11H12N2O B1313373 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone CAS No. 881672-80-6

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone

Cat. No. B1313373
M. Wt: 188.23 g/mol
InChI Key: SARHWEGXARRGDZ-UHFFFAOYSA-N
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Description

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone, commonly known as DMBE, is an organic compound with a molecular formula of C9H10N2O. It is a member of the benzimidazole family and has a wide range of applications in scientific research. DMBE has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. In

Scientific Research Applications

Heterocyclic Compound Synthesis

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone serves as a precursor in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These compounds are versatile building blocks for the construction of novel pyrazolo[1,5-a]pyrimidine, [1,2,4]-triazolo[1,5-a]pyramidine derivatives, and various heterocycles pendant to benzothiazole and benzimidazole ring systems, showcasing the compound's utility in creating structurally diverse and complex molecules (Darweesh, Mekky, Salman, & Farag, 2016).

Catalytic and Bioactive Properties

The compound has also been investigated for its role in the synthesis of copper(II) complexes with potential catalytic activities. These activities include catecholase-mimetic behaviors, illustrating the compound's relevance in mimicking enzymatic functions and contributing to our understanding of biological catalysis and its applications in biochemistry and biotechnology (Karaoğlu, Emirik, Menteşe, Zengin, & Serbest, 2016).

Antimicrobial and Biological Activity

Derivatives of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone have been synthesized and evaluated for their biological activities, including antimicrobial effects. These studies provide insights into the potential therapeutic applications of benzimidazole derivatives, underscoring the compound's significance in the development of new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Material Science and Spectrophotometry

In material science, the compound has been used in the development of chromophoric reagents for the extraction and spectrophotometric determination of metals such as Cobalt(II). This highlights its utility in analytical chemistry for the quantification and analysis of metal ions in various samples, contributing to environmental monitoring and industrial process control (Syamasundar, Chari, & Shobha, 2006).

properties

IUPAC Name

1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARHWEGXARRGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468652
Record name 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone

CAS RN

881672-80-6
Record name 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
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